N-(2-methylpropyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
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Overview
Description
N-(2-methylpropyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused with a pyrazine ring, and various functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine with a dicarbonyl compound, such as glyoxal, under acidic conditions to form the quinoxaline core.
Introduction of the Sulfonamide Group: The quinoxaline core is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, which is subsequently converted to the sulfonamide by reaction with an amine, such as 2-methylpropylamine.
Oxidation and Functional Group Modification: The final steps involve oxidation reactions to introduce the dioxo groups at positions 2 and 3 of the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various functional groups at the sulfonamide position.
Scientific Research Applications
N-(2-methylpropyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: It can modulate various biochemical pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylpropyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: shares structural similarities with other quinoxaline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their positions on the quinoxaline core, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-methylpropyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-7(2)6-13-20(18,19)8-3-4-9-10(5-8)15-12(17)11(16)14-9/h3-5,7,13H,6H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKDAHKZRLVCGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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